2-acetamido-N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4-(methylthio)butanamide
Description
Properties
IUPAC Name |
2-acetamido-N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-4-methylsulfanylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O3S/c1-12(24)22-15(7-10-27-2)17(25)23-13-3-5-14(6-4-13)26-18-16(11-19)20-8-9-21-18/h8-9,13-15H,3-7,10H2,1-2H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHJIOTKTJBATMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCSC)C(=O)NC1CCC(CC1)OC2=NC=CN=C2C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4-(methylthio)butanamide typically involves multiple steps, starting from readily available precursors. A general synthetic route may include:
Formation of the Cyanopyrazinyl Ether: This step involves the reaction of a pyrazine derivative with a suitable cyanating agent under controlled conditions to introduce the cyano group.
Cyclohexyl Ring Functionalization: The cyclohexyl ring is functionalized through a series of reactions, including halogenation and subsequent nucleophilic substitution to introduce the ether linkage with the cyanopyrazinyl group.
Acetamido Group Introduction: The acetamido group is introduced via acylation of an amine precursor using acetic anhydride or acetyl chloride.
Methylthio Group Addition:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Amines, thiols, and alcohols under basic or acidic conditions.
Major Products
Sulfoxides and Sulfones: From oxidation of the methylthio group.
Amines: From reduction of the cyano group.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features suggest it could act as a ligand in binding studies or as a probe in biochemical assays.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its unique structure may confer specific biological activities, such as enzyme inhibition or receptor modulation, making it a candidate for therapeutic development.
Industry
In the industrial sector, the compound could be used in the development of new materials or as a specialty chemical in various manufacturing processes. Its reactivity and functional diversity make it suitable for applications in polymer science, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 2-acetamido-N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4-(methylthio)butanamide would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes, receptors, or ion channels. The acetamido group could facilitate binding through hydrogen bonding, while the cyanopyrazinyl ether and methylthio groups might interact with hydrophobic pockets or participate in electronic interactions.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Features
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Potential Activity |
|---|---|---|---|---|
| Target Compound | C₁₈H₂₄N₄O₃S¹ | 376.47 g/mol | 3-cyanopyrazin-2-yloxy, methylthio, (1r,4r) | Not reported |
| BK76135 | C₁₇H₁₉N₅O₂ | 325.36 g/mol | 1H-pyrrol-1-yl, (1r,4r) | Not reported |
| 2-Acetamido-4-(methylthio)-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)butanamide | C₁₈H₂₄N₄O₃S | 376.47 g/mol | Pyridin-2-yloxy, methylthio, (1r,4r) | Unknown; pyridine analogs often target kinases |
| N-{trans-4-[Ethyl-(2-hydroxyethyl)amino]cyclohexyl}acetamide | C₁₃H₂₅N₂O₂ | 257.35 g/mol | Ethyl-(2-hydroxyethyl)amino, (1r,4r) | Likely CNS modulation |
Key Observations:
Substituent Effects: The 3-cyanopyrazin-2-yloxy group in the target compound differs from BK76135’s pyrrole ring and the pyridine analog’s pyridin-2-yloxy group . The methylthio group in the target compound and its pyridine analog increases lipophilicity (logP ~2.5 estimated), favoring membrane permeability over the hydroxylated derivative in .
Stereochemical Influence :
- The (1r,4r) stereochemistry in the target compound and BK76135 contrasts with the (1S,4S) and (1R,4R) isomers in piperazine derivatives . Stereospecificity is critical for receptor binding; for example, (1r,4r) isomers in cyclohexyl-based compounds often exhibit superior bioavailability .
The methylthio group may confer resistance to oxidative metabolism, extending half-life compared to hydroxylated analogs .
Research Findings and Implications
Pharmacokinetic Predictions
- Solubility : The pyrazine ring’s polarity may improve aqueous solubility compared to purely aromatic analogs (e.g., BK76135) .
- Metabolic Stability : The methylthio group is less prone to oxidation than hydroxyl or amine groups in , suggesting improved metabolic stability.
Knowledge Gaps
- No in vitro or in vivo data for the target compound are available in the provided evidence.
- The impact of the 3-cyanopyrazin-2-yloxy group on target selectivity (e.g., vs. kinase or microbial enzymes) remains speculative.
Q & A
Q. What are the optimal synthetic conditions for achieving high yield and purity of the compound?
- Methodological Answer : Synthesis requires precise control of reaction parameters:
- Temperature : Maintain 0–5°C during reagent addition (e.g., TBTU coupling agents) to minimize side reactions .
- Solvent : Use dry dichloromethane (DCM) or ethanol for acylation and substitution reactions to enhance solubility and reactivity .
- Catalysts : Employ condensing agents like TBTU or thioglycolic acid for amide bond formation .
- Purification : Column chromatography (silica gel, hexane:ethyl acetate gradients) or recrystallization to isolate the pure product .
Key Validation : Monitor reactions via TLC (hexane:ethyl acetate, 9:3) and confirm purity with HPLC (>95%) .
Q. Which analytical techniques are critical for structural confirmation?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (400 MHz, DMSO-d₆) to verify cyclohexyl, pyrazine, and methylthio groups .
- Mass Spectrometry : High-resolution MS (e.g., VG70-70H) to confirm molecular weight (e.g., [M+H]⁺) .
- Elemental Analysis : Ensure C, H, N, S percentages align with theoretical values (±0.5%) .
Advanced Tip : X-ray crystallography (if crystalline) provides unambiguous 3D structural data .
Advanced Questions
Q. How can researchers resolve contradictions in bioactivity data between structural analogs?
- Methodological Answer :
- Comparative SAR Analysis : Tabulate analogs with substituent variations (e.g., pyridine vs. pyrazine rings) and correlate with bioassay results (e.g., IC₅₀ values) . Example:
| Substituent | Bioactivity (IC₅₀, μM) |
|---|---|
| 3-Cyanopyrazine | 0.45 (Anticancer) |
| 4-Fluorophenyl | 1.20 (Antimicrobial) |
- Mechanistic Studies : Use molecular docking (e.g., AutoDock Vina) to compare binding affinities with target proteins (e.g., kinases) .
Reference : Discrepancies often arise from steric hindrance or electronic effects of substituents .
Q. What experimental strategies are recommended to elucidate the compound’s mechanism of action?
- Methodological Answer :
- Biochemical Assays :
- Enzyme Inhibition : Test against lipoxygenase or cytochrome P450 isoforms using spectrophotometric methods .
- Cellular Uptake : Radiolabel the compound (e.g., ¹⁴C-methylthio group) and quantify intracellular accumulation via scintillation counting .
- Omics Integration : Perform transcriptomic profiling (RNA-seq) on treated cell lines to identify dysregulated pathways .
Validation : Cross-validate findings with CRISPR-Cas9 knockouts of suspected targets .
Q. How can computational modeling optimize derivatization for enhanced pharmacokinetics?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ADMETLab to forecast solubility, permeability, and metabolic stability. Prioritize derivatives with LogP < 3 and high topological polar surface area (>80 Ų) .
- Dynamics Simulations : Run MD simulations (AMBER/CHARMM) to assess stability of compound-protein complexes over 100 ns trajectories .
Case Study : Methylthio-to-sulfoxide derivatization improves solubility but may reduce membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
